molecular formula C9H11NO2S B064221 4-Cyclopropylbenzenesulfonamide CAS No. 167403-81-8

4-Cyclopropylbenzenesulfonamide

Cat. No. B064221
M. Wt: 197.26 g/mol
InChI Key: IFRLGLFTKQDBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves innovative strategies to introduce functional groups or modify the molecular backbone. For example, the synthesis of 4-cyanobenzenesulfonamides from secondary amines involves cleavage to the parent amine under specific conditions, highlighting a method that could potentially be adapted for synthesizing 4-Cyclopropylbenzenesulfonamide derivatives (Schmidt et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their reactivity and properties. Studies involving crystallography provide insights into their molecular configuration. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamide's crystal structure was elucidated, revealing an orthorhombic space group, which aids in understanding how substituents affect molecular conformation and interactions (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, demonstrating a range of reactivities depending on their structure. For example, the copper-catalyzed four-component reaction involving arylcyclopropanes suggests a pathway for constructing complex molecules, potentially applicable to derivatives of 4-Cyclopropylbenzenesulfonamide (Yang et al., 2022).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed analysis, including crystallography, reveals how structural elements affect these properties, offering a method to predict the behavior of similar compounds under different conditions.

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including acidity, basicity, and reactivity towards various chemical reagents, are key to their applications in synthesis and as intermediates in chemical reactions. The reactivity of these compounds in the presence of nitriles, carboxylic acids, and N-fluorobenzenesulfonimide, for example, showcases their versatility and potential for functionalization (Yang et al., 2022).

Scientific Research Applications

Catalyst Design and Solubility Enhancement

4-Cyclopropylbenzenesulfonamide derivatives have been utilized in the design of catalysts, such as sulfonamide-substituted iron phthalocyanines. These compounds are particularly noted for their remarkable stability under oxidative conditions and have been applied in the oxidation of olefins, demonstrating their significance in the field of catalysis and organic synthesis (Işci et al., 2014).

Antimycobacterial Agents

Certain 4-Cyclopropylbenzenesulfonamide derivatives have shown potential as antimycobacterial agents. For instance, 2,4-dinitrophenylsulfonamides with tunable cysteine-activated SO₂ release profiles have exhibited high potency in inhibiting Mycobacterium tuberculosis, highlighting their potential application in treating infectious diseases (Malwal et al., 2012).

Enzyme Inhibition for Drug Discovery

Derivatives of 4-Cyclopropylbenzenesulfonamide have been synthesized and evaluated for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2), showcasing their relevance in drug discovery, particularly in the context of anti-inflammatory and analgesic drug development (Hashimoto et al., 2002).

Anticonvulsant Properties

Research into benzenesulfonamide derivatives containing 4-Cyclopropylbenzenesulfonamide moieties has revealed potential anticonvulsant activities. These studies are crucial for the development of new classes of anticonvulsant agents with high effectiveness and low toxicity, catering to the therapeutic needs of epilepsy treatment (Wang et al., 2015).

Application in Amine Synthesis and Protecting Strategy

4-Cyclopropylbenzenesulfonamides have been utilized in the field of organic synthesis, particularly in amine synthesis and as protecting groups. Their ability to cleave to the parent amine under specific conditions makes them valuable for broader amine synthesis applications (Schmidt et al., 2017).

properties

IUPAC Name

4-cyclopropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRLGLFTKQDBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598784
Record name 4-Cyclopropylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylbenzenesulfonamide

CAS RN

167403-81-8
Record name 4-Cyclopropylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-cyclopropylaniline (Bull. Soc. Chim. Belg. 1975, 84, 1197) was diazotized and converted with SO2 /Cu2Cl2 (3 hours, room temperature) into the corresponding 4-cyclopropylbenzenesulfonyl chloride. Subsequent aminolysis with ammonium hydroxide yielded the corresponding 4-cyclopropylbenzenesulfonamide, m.p. 158°-168° C., which was finally converted with KOH in EtOH in to the potassium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SO2 Cu2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.